N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a useful research compound. Its molecular formula is C16H19F3N2O3 and its molecular weight is 344.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Copper-mediated α-trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization was utilized to construct various trifluoromethylated 1-azaspiro[4.5]decanes. This method achieved moderate to high yields and demonstrated excellent regioselectivity and diastereoselectivity, highlighting the potential of N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide for synthesizing complex molecular structures Guifang Han et al., 2014.
Drug Development
Antibacterial Applications : Exploration of spirocyclic derivatives, including the 1-oxa-9-azaspiro[5.5]undecane framework, for creating new ciprofloxacin derivatives demonstrated that these compounds exhibit distinct antibacterial activity against specific bacterial strains. This suggests the potential use of this compound derivatives in developing targeted antibacterial therapies A. Lukin et al., 2022.
Organic Chemistry Applications
Prins Cascade Cyclization : A novel process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives demonstrates the chemical's versatility in creating complex molecular architectures, potentially useful in various organic synthesis applications B. Reddy et al., 2014.
Material Science
Polymer Stabilizers : The compound's derivatives, particularly in spirocyclic forms, have been explored as potential stabilizers in polymer formulations, showcasing their utility beyond pharmaceutical applications and into material science for enhancing polymer stability and longevity Shin-ichi Yachigo et al., 1992.
Wirkmechanismus
Target of Action
The primary target of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is the soluble epoxide hydrolase (sEH) enzyme . It plays a crucial role in the metabolism of epoxy fatty acids .
Mode of Action
The compound acts as an inhibitor of sEH . It interacts with the enzyme to prevent the metabolism of epoxy fatty acids into their corresponding vicinal diols . These diols are usually inactive or less active than the epoxide substrates .
Biochemical Pathways
The inhibition of sEH affects the metabolism of various epoxy fatty acids, such as the epoxy metabolites of polyunsaturated fatty acids (PUFAs), including linoleic acid, arachidonic acid, alpha-linolenic acid, eicosapentaenoic acid, and docosahexaenoic acid . These epoxy fatty acids are multifunctional mediators in vivo and in vitro . For example, the epoxide metabolites of arachidonic acid, known as EETs, have anti-inflammatory, analgesic, and EDHF properties .
Pharmacokinetics
The pharmacokinetics of N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5The compound’s interaction with seh suggests that it may be metabolized by this enzyme and distributed to organs where seh is present .
Result of Action
The inhibition of sEH by N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can lead to changes in the expression and activity of sEH in multiple renal diseases, such as acute kidney injury, diabetic nephrology, chronic kidney diseases, hypertension-mediated renal damage, and other renal dysfunctions . The compound’s action may have therapeutic effects on these diseases, although further investigation is needed .
Eigenschaften
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-4-1-2-5-13(12)20-14(22)21-8-6-15(7-9-21)23-10-3-11-24-15/h1-2,4-5H,3,6-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQQOULOAXMDDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.